molecular formula C10H10N2O3 B12711013 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- CAS No. 84748-15-2

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-

Cat. No.: B12711013
CAS No.: 84748-15-2
M. Wt: 206.20 g/mol
InChI Key: SKDGRNISIFXFDP-UHFFFAOYSA-N
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Description

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is a chemical compound that belongs to the benzofuran class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy and hydroxy groups contributes to its enhanced antiproliferative and antibacterial properties compared to other similar compounds .

Properties

CAS No.

84748-15-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N'-hydroxy-7-methoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(11)12-13)15-9(6)7/h2-5,13H,1H3,(H2,11,12)

InChI Key

SKDGRNISIFXFDP-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)/C(=N\O)/N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=NO)N

Origin of Product

United States

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